2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s structure includes multiple fluorine atoms, a bromine atom, and a nitro group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials are usually commercially available halogenated aromatic compounds. The synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and fluorine gas (F2) or other fluorinating reagents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling Reactions: Formation of the phenoxy linkage through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) with a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene may have applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it would interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(methyl)benzene
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(ethyl)benzene
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene
Uniqueness
The uniqueness of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its specific combination of substituents, which can impart distinct chemical reactivity and physical properties compared to similar compounds. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its stability, lipophilicity, and potential biological activity.
Properties
Molecular Formula |
C13H4BrF6NO3 |
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Molecular Weight |
416.07 g/mol |
IUPAC Name |
2-(5-bromo-3-fluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)11(21(22)23)10(4-6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
InChI Key |
WALJXTPHHCIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
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